

Application Notes and Protocols: BMT-145027

Dosage for In Vivo Animal Studies

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Compound of Interest

Compound Name: BMT-145027

Cat. No.: B2848523

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available data and protocols for the use of **BMT-145027**, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5), in in vivo animal studies.

Introduction

BMT-145027 is a potent and selective mGluR5 positive allosteric modulator with an EC₅₀ of 47 nM. It acts by enhancing the receptor's response to the endogenous ligand glutamate, without demonstrating inherent agonist activity.^{[1][2]} This modulation of the glutamatergic system makes **BMT-145027** a compound of interest for investigating potential therapeutic applications in neurological and psychiatric disorders. These notes are intended to guide researchers in designing in vivo studies by providing available dosage, efficacy, and safety information, along with relevant experimental protocols and a depiction of the associated signaling pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for **BMT-145027** from preclinical studies. It is important to note that publicly available data is limited, and further dose-range finding and pharmacokinetic studies are recommended for specific experimental paradigms.

Table 1: In Vivo Efficacy Data

Animal Model	Behavioral Assay	Dosing Regimen	Route of Administration	Observed Effect	Plasma Concentration	Reference
Mouse	Novel Object Recognition (NOR)	10 mg/kg	Intraperitoneal (i.p.)	Apparent trend in novel object preference.	Not Reported	[2]
Mouse	Novel Object Recognition (NOR)	30 mg/kg	Intraperitoneal (i.p.)	Significant increase in time spent with the novel object, indicating improved memory retention.	2800 nM (total plasma concentration)	[1][2]

Table 2: In Vitro Potency

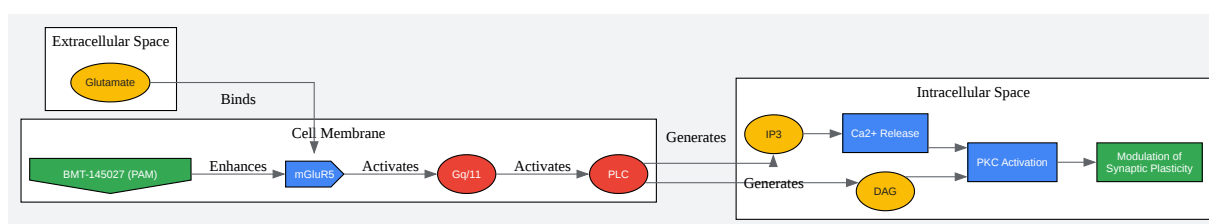
Parameter	Value
EC50	47 nM

Table 3: Toxicology Summary

Animal Model	Study Duration	Dosing Regimen	Route of Administration	Key Finding	Reference
Not Specified	1-month pre-IND study	3-30 mg/kg QD	Not Specified	Drug-induced liver injury observed at all doses.	

Signaling Pathway

BMT-145027, as an mGluR5 PAM, enhances the downstream signaling cascade initiated by glutamate binding to the mGluR5 receptor. The canonical pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}), which, along with DAG, activates protein kinase C (PKC). This signaling cascade plays a crucial role in modulating synaptic plasticity.



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Caption: mGluR5 Signaling Pathway Enhanced by **BMT-145027**.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for **BMT-145027** and other mGluR5 PAMs.

Novel Object Recognition (NOR) Test in Mice

This protocol is adapted from the study that evaluated the efficacy of **BMT-145027**.

Objective: To assess the effect of **BMT-145027** on long-term recognition memory.

Materials:

- **BMT-145027**

- Vehicle (e.g., 10% Tween 80 in saline)
- Male mice (strain to be specified by the researcher, e.g., C57BL/6)
- Open field arena (e.g., 50 cm x 50 cm x 50 cm)
- Two sets of identical objects (e.g., small plastic toys, metal objects of similar size and complexity)
- Video recording and analysis software

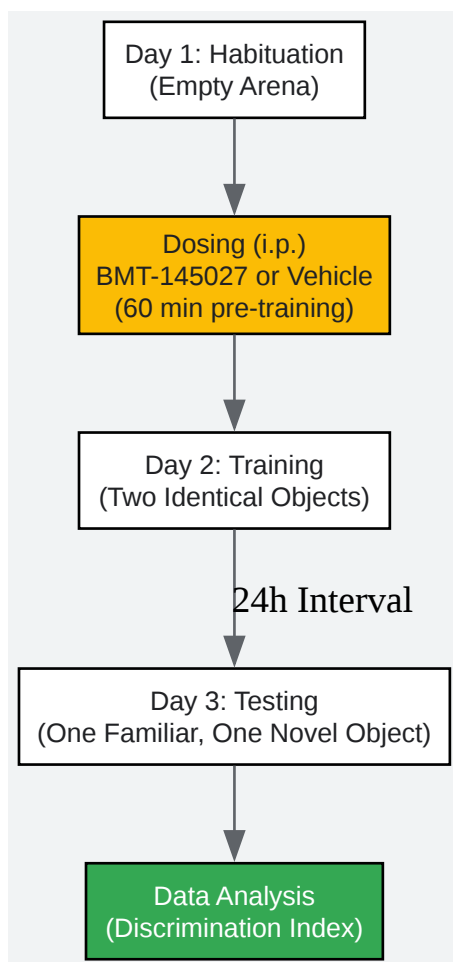
Procedure:

- Habituation:
 - On day 1, allow each mouse to freely explore the empty open-field arena for 5-10 minutes to acclimate to the environment.
- Training (Familiarization Phase):
 - On day 2, sixty minutes prior to the training session, administer **BMT-145027** (10 or 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
 - Place two identical objects in opposite corners of the arena.
 - Place the mouse in the center of the arena and allow it to explore the objects for a set period (e.g., 10 minutes).
 - Record the session for later analysis of the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented toward it.
- Testing (Test Phase):
 - On day 3 (24 hours after the training session), replace one of the familiar objects with a novel object. The location of the novel object should be counterbalanced across animals.

- Place the mouse back into the arena and allow it to explore for a set period (e.g., 5 minutes).
- Record the session and analyze the time spent exploring the familiar object (Tf) and the novel object (Tn).

Data Analysis:

- Calculate the discrimination index (DI) as: $(Tn - Tf) / (Tn + Tf)$.
- A higher DI indicates better recognition memory.
- Statistical analysis (e.g., t-test or ANOVA) should be used to compare the DI between the **BMT-145027**-treated and vehicle-treated groups.



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